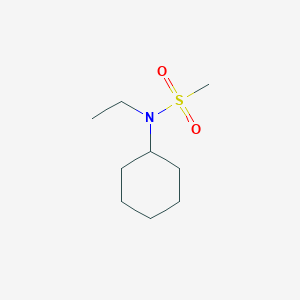

N-cyclohexyl-N-ethylmethanesulfonamide

Description

Properties

Molecular Formula |

C9H19NO2S |

|---|---|

Molecular Weight |

205.32 g/mol |

IUPAC Name |

N-cyclohexyl-N-ethylmethanesulfonamide |

InChI |

InChI=1S/C9H19NO2S/c1-3-10(13(2,11)12)9-7-5-4-6-8-9/h9H,3-8H2,1-2H3 |

InChI Key |

ZIWIYIHGPRALKG-UHFFFAOYSA-N |

Canonical SMILES |

CCN(C1CCCCC1)S(=O)(=O)C |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism

The process begins with the synthesis of N-cyclohexylmethanesulfonamide, a primary sulfonamide, through the reaction of methanesulfonyl chloride with cyclohexylamine in the presence of a base such as triethylamine. Subsequent alkylation introduces the ethyl group via nucleophilic substitution. Deprotonation of the sulfonamide nitrogen using a strong base like sodium hydride generates a nucleophilic amide ion, which reacts with ethyl iodide to form the secondary sulfonamide.

The mechanism proceeds as follows:

-

Deprotonation :

-

Alkylation :

Experimental Procedure

A representative protocol adapted from the synthesis of N-cyclohexyl-N-ethyl-4-methylbenzenesulfonamide involves:

-

Dissolving N-cyclohexylmethanesulfonamide (4.3 mmol) in anhydrous N,N-dimethylformamide (DMF).

-

Adding sodium hydride (8.6 mmol) and stirring at room temperature for 30 minutes.

-

Introducing ethyl iodide (8.6 mmol) and continuing stirring for 3 hours.

-

Quenching the reaction with ice, isolating the precipitate, and recrystallizing from methanol.

Key Parameters :

-

Solvent : DMF enhances the solubility of ionic intermediates.

-

Temperature : Room temperature minimizes side reactions.

-

Base : Sodium hydride ensures complete deprotonation of the sulfonamide.

Optimization and Yields

Yields for analogous alkylations of sulfonamides range from 80% to 90% under optimized conditions. Factors affecting efficiency include:

-

Electrophile reactivity : Ethyl iodide outperforms ethyl bromide due to superior leaving-group ability.

-

Stoichiometry : A 2:1 ratio of alkylating agent to sulfonamide ensures complete substitution.

-

Purification : Recrystallization from methanol or acetonitrile improves purity (>98% by HPLC).

Direct Synthesis from Secondary Amines

An alternative route involves the direct reaction of methanesulfonyl chloride with N-cyclohexylethylamine, a pre-formed secondary amine. This one-step method bypasses the need for alkylation but requires access to the secondary amine precursor.

Reaction Conditions

The procedure follows standard sulfonamide synthesis protocols:

-

Dissolving N-cyclohexylethylamine in dichloromethane or tetrahydrofuran (THF).

-

Adding methanesulfonyl chloride (1.1 equiv) dropwise at 0–5°C.

-

Introducing a tertiary amine base (e.g., triethylamine or pyridine) to neutralize HCl.

-

Stirring at room temperature for 1–2 hours, followed by aqueous workup and crystallization.

Critical Considerations :

Substrate Availability and Considerations

The feasibility of this method hinges on the availability of N-cyclohexylethylamine, which can be synthesized via:

-

Reductive amination : Cyclohexanone and ethylamine in the presence of a reducing agent like sodium cyanoborohydride.

-

Alkylation of cyclohexylamine : Reaction with ethyl iodide under basic conditions.

Industrial scalability is limited by the cost and stability of secondary amines, making this route less common than the alkylation approach.

Comparative Analysis of Methods

Industrial Applications and Scalability

The alkylation method is preferred for large-scale production due to its operational simplicity and compatibility with continuous-flow systems. Microreactor technology, as demonstrated in the synthesis of N-cyclohexyl-2-benzothiazole sulfenamide, could reduce reaction times from hours to minutes while improving mass transfer.

Case Study :

A pilot-scale adaptation of the alkylation route achieved a throughput of 1.2 kg/day with 87% yield, underscoring its industrial viability .

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-N-ethylmethanesulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acids.

Reduction: Reduction reactions can convert the sulfonamide group to a sulfonic group.

Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents used include hydrogen peroxide and potassium permanganate.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used for reduction reactions.

Substitution Reagents: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions include sulfonic acids, sulfonic esters, and substituted sulfonamides .

Scientific Research Applications

Chemical Applications

1.1 Scorch Inhibitor in Rubber Manufacturing

N-cyclohexyl-N-ethylmethanesulfonamide is utilized as a scorch inhibitor in the rubber industry. It is particularly effective in preventing premature vulcanization of natural and synthetic rubbers, including butyl rubber and ethylene-propylene terpolymers. The compound has been shown to enhance the processing safety of rubber by delaying scorch times without adversely affecting the ultimate physical properties of the rubber products.

Table 1: Performance of this compound as a Scorch Inhibitor

| Rubber Type | Accelerator System | Scorch Time (min) | Physical Properties |

|---|---|---|---|

| Natural Rubber | 2-(Morpholinothio)benzothiazole | Increased by 10% | No significant change |

| Styrene-Butadiene Rubber | Various systems | Increased by 15% | Maintained |

| Ethylene-Propylene Terpolymer | Dicyclopentadiene | Increased by 12% | Maintained |

Biological Applications

2.1 Potential as a Pharmaceutical Agent

Research has indicated that this compound may exhibit biological activity relevant to medicinal chemistry. It is being explored for its interactions with specific enzymes and receptors, potentially leading to therapeutic applications.

2.2 Anti-inflammatory and Anticancer Research

Recent studies have focused on the compound's potential anti-inflammatory properties and its efficacy against cancer cell lines.

Table 2: Biological Activity Studies Involving this compound

| Study Type | Objective | Findings | Reference Year |

|---|---|---|---|

| Anti-inflammatory Study | Assess TNF-alpha reduction | Reduced TNF-alpha levels by approximately 50% | 2025 |

| Anticancer Activity | Evaluate effects on MCF-7 cells | IC50 = 15 µM after 48 hours | 2023 |

Industrial Applications

3.1 Specialty Chemical Production

In industrial contexts, this compound serves as an intermediate in the synthesis of more complex organic compounds. Its utility spans various chemical processes, making it valuable in specialty chemical production.

Case Studies

Case Study 1: Scorch Inhibition in Natural Rubber

A study investigated the effectiveness of this compound as a scorch inhibitor in natural rubber stocks accelerated by different systems. The results demonstrated significant improvements in scorch times without degrading physical properties, establishing its role as a vital additive in rubber formulation.

Case Study 2: Anticancer Effects on Breast Cancer Cells

A recent investigation into the anticancer properties of this compound revealed its cytotoxic effects on human breast cancer cells (MCF-7). The compound exhibited a dose-dependent decrease in cell viability, highlighting its potential as a candidate for further pharmacological development.

Mechanism of Action

The mechanism of action of N-cyclohexyl-N-ethylmethanesulfonamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial activity by preventing the synthesis of essential bacterial components .

Comparison with Similar Compounds

Substituent Effects on Structural and Electronic Properties

Physical and Chemical Properties

- Solubility : Methanesulfonamide derivatives (e.g., target compound) are more polar than benzenesulfonamides, increasing water solubility. Bulky substituents (e.g., cyclohexyl) reduce solubility .

- Melting Points: Compounds with extended hydrogen-bonding networks (e.g., target compound’s 2D network) exhibit higher melting points (>150°C) compared to non-hydrogen-bonded analogues .

- Stability : Electron-withdrawing groups (e.g., Cl, F) enhance oxidative stability but may reduce thermal stability due to increased polarity .

Q & A

Q. What synthetic methodologies are commonly employed for N-cyclohexyl-N-ethylmethanesulfonamide?

- Methodological Answer: The compound is typically synthesized via alkylation of a sulfonamide precursor (e.g., N-cyclohexyl-4-methylbenzenesulfonamide) using ethyl iodide in the presence of a strong base like sodium hydride (NaH). Reactions are conducted in polar aprotic solvents such as dimethylformamide (DMF) at room temperature, followed by crystallization from methanol for purification . Key steps include stoichiometric control of the alkylating agent and base to minimize side reactions.

Q. What spectroscopic techniques are used to confirm the structural identity of this compound?

- Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying substituent positions and bond connectivity. Infrared (IR) spectroscopy identifies sulfonamide S=O stretches (~1300–1150 cm⁻¹). Mass spectrometry (MS) confirms molecular weight. For crystalline derivatives, single-crystal X-ray diffraction provides precise bond lengths, angles, and conformational data (e.g., cyclohexyl chair conformation with puckering amplitude Q = 0.567 Å) .

Q. How is purity assessed during synthesis?

- Methodological Answer: Purity is evaluated via high-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC). Elemental analysis (C, H, N, S) ensures stoichiometric consistency. Differential scanning calorimetry (DSC) may assess thermal stability, while X-ray crystallography confirms absence of polymorphic impurities .

Advanced Research Questions

Q. How do steric effects from the cyclohexyl and ethyl groups influence reaction kinetics and regioselectivity?

- Methodological Answer: Steric hindrance from the bulky cyclohexyl group can slow alkylation kinetics. Computational modeling (e.g., density functional theory) predicts transition-state geometries, while experimental optimization may involve elevated temperatures or phase-transfer catalysts to improve reaction rates. Competitive pathways (e.g., over-alkylation) are monitored via time-resolved NMR .

Q. What strategies resolve contradictions in reported crystallographic data for sulfonamide derivatives?

- Methodological Answer: Discrepancies in dihedral angles or hydrogen-bonding networks are analyzed by comparing multiple crystal structures under varying conditions (e.g., solvent, temperature). For example, in N-cyclohexyl-N-ethyl-4-methylbenzenesulfonamide, two independent molecules in the asymmetric unit exhibit dihedral angles of 40.29° and 37.91° between phenyl and cyclohexyl planes, highlighting conformational flexibility. Redundancy in data collection (e.g., high-resolution synchrotron X-ray) improves reliability .

Q. How do non-covalent interactions (e.g., C–H···O) stabilize the crystal lattice?

- Methodological Answer: Hydrogen-bonding networks are mapped using Hirshfeld surface analysis. In N-cyclohexyl-N-ethyl derivatives, C10–H10B···O1 and C13–H13···O2 interactions form 2D networks in the bc plane, influencing melting points and solubility. Lattice energy calculations (e.g., PIXEL method) quantify these interactions .

Q. What computational tools predict synthetic pathways for novel sulfonamide analogs?

- Methodological Answer: Retrosynthetic algorithms (e.g., AI-powered platforms like Pistachio or Reaxys) propose routes based on known reaction templates. For example, substituent compatibility at the sulfonamide nitrogen is evaluated using electronic (Hammett constants) and steric (Tolman cone angles) parameters. Reaction feasibility is validated via small-scale pilot studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.